

The Pivotal Role of Strychnine in Unraveling Neuronal Communication: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Strychnine

Cat. No.: B123637

[Get Quote](#)

For Immediate Release

This technical guide delves into the historical significance of **strychnine** in foundational neurophysiology experiments. Primarily aimed at researchers, scientists, and drug development professionals, this document outlines the core mechanisms of **strychnine** action, details key experimental protocols, and presents quantitative data that solidified our understanding of inhibitory neurotransmission. Through a meticulous examination of landmark studies, this guide illustrates how a potent poison became an indispensable tool in neuroscience.

Executive Summary

Strychnine, a highly toxic alkaloid, played a paradoxical and pivotal role in the annals of neurophysiology. Its potent and specific antagonism of the inhibitory neurotransmitter glycine allowed early neuroscientists to dissect the complex processes of synaptic transmission. By selectively blocking inhibitory signals in the spinal cord, researchers like Sir John Eccles were able to provide definitive evidence for the chemical nature of synaptic communication, a cornerstone of modern neuroscience. This guide revisits these historical experiments, providing a detailed overview of the methodologies employed and the groundbreaking data that emerged.

Mechanism of Action: A Competitive Antagonist of Glycine Receptors

Strychnine exerts its effects by acting as a competitive antagonist at postsynaptic glycine receptors, primarily located in the spinal cord and brainstem.[1][2] Glycine is a major inhibitory neurotransmitter that, upon binding to its receptor, opens chloride ion channels. The influx of negatively charged chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. **Strychnine**, by binding to the same receptor site as glycine without activating the channel, prevents this inhibitory action.[1][2] This blockade of inhibition leads to a state of hyperexcitability, resulting in the characteristic convulsions and muscle spasms associated with **strychnine** poisoning.[1][2]

The specificity of **strychnine** for the glycine receptor was a crucial aspect of its utility in research. This allowed scientists to isolate and study the function of glycinergic inhibition in neural circuits.

Key Historical Experiments and Protocols

Strychnine was a tool of choice in several seminal neurophysiological investigations. The following sections detail the protocols of some of the most influential experiments.

The Eccles, Fatt, and Koketsu Experiments on the Cat Spinal Cord

Sir John Eccles and his colleagues conducted a series of groundbreaking experiments in the 1950s that provided the first clear evidence for chemical synaptic transmission in the central nervous system.[3] Their work on the cat spinal cord, utilizing **strychnine**, was instrumental in this discovery.

Experimental Protocol:

- **Animal Model:** The experiments were typically performed on cats, anesthetized with pentobarbitone.[4]
- **Surgical Preparation:** A laminectomy was performed to expose the lumbar region of the spinal cord. The dorsal and ventral roots of specific spinal nerves were carefully dissected and mounted on electrodes for stimulation.
- **Intracellular Recording:** Glass micropipettes filled with a conducting salt solution (e.g., potassium chloride) were used to impale individual motor neurons in the ventral horn of the

spinal cord. This allowed for the direct measurement of the neuron's membrane potential.

- **Stimulation:** Electrical stimuli were delivered to the dorsal roots (containing sensory afferent fibers) and ventral roots (containing motor efferent fibers). Stimulation of dorsal root fibers known to activate inhibitory interneurons would typically produce an inhibitory postsynaptic potential (IPSP) in the motor neuron.
- **Strychnine Administration:** **Strychnine** was administered intravenously to the anesthetized cat.
- **Data Collection:** The intracellularly recorded membrane potential of the motor neuron was displayed on an oscilloscope and recorded. The amplitude and duration of the IPSPs were measured before and after the administration of **strychnine**.

By demonstrating that **strychnine**, a chemical agent, could block the IPSP, Eccles and his team provided strong evidence that the transmission of the inhibitory signal across the synapse was mediated by a chemical transmitter (later identified as glycine) rather than a direct electrical connection.

Experiments on the Isolated Frog Spinal Cord

The isolated frog spinal cord preparation offered a simplified and accessible model for studying the effects of **strychnine** on spinal reflexes.

Experimental Protocol:

- **Preparation:** The spinal cord of a frog was isolated and maintained in a bath of Ringer's solution, a salt solution that mimics the frog's bodily fluids.
- **Stimulation and Recording:** Electrodes were placed on the dorsal and ventral roots to stimulate afferent inputs and record efferent motor outputs, respectively.
- **Strychnine Application:** **Strychnine** was added directly to the Ringer's solution bathing the spinal cord.
- **Observation:** The application of **strychnine** led to a dramatic increase in the reflex excitability of the spinal cord. A minimal stimulus to a dorsal root would result in a prolonged

and powerful discharge from the ventral roots, demonstrating the disinhibition of the motor neuron pool. In some preparations, spontaneous convulsive activity would emerge.[5][6]

Studies on the Mauthner Cells of Goldfish

The Mauthner cells are a pair of large, identifiable neurons in the brainstem of fish and amphibians that are responsible for initiating a rapid escape reflex. Their large size and well-defined inputs made them an ideal model for studying synaptic transmission.

Experimental Protocol:

- **Animal Model:** Goldfish were used as the experimental animal.
- **Preparation:** The brain of the goldfish was exposed to allow for the insertion of microelectrodes into the Mauthner cells.
- **Strychnine Application:** **Strychnine** was applied either topically to the exposed brain, injected intramuscularly, or applied directly onto the Mauthner cell via iontophoresis (a technique that uses electrical current to eject charged molecules from a micropipette).[2]
- **Electrophysiological Recording:** Intracellular recordings were made from the Mauthner cells to measure their membrane potential and the postsynaptic potentials evoked by stimulating their inhibitory inputs.
- **Data Analysis:** The application of **strychnine** was shown to block the late collateral inhibition of the Mauthner cell, an inhibitory feedback circuit.[2] This provided further evidence for the role of a chemical transmitter in mediating this inhibition.

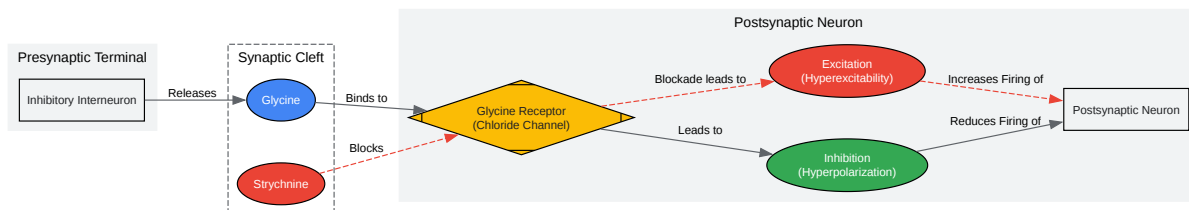
Quantitative Data on Strychnine's Effects

The historical experiments with **strychnine** were not merely qualitative. They provided crucial quantitative data that helped to characterize the properties of inhibitory synapses and the action of their antagonist.

Parameter	Organism/Preparation	Strychnine Concentration/Dose	Observed Effect	Reference
Increased Neuronal Bursting	Murine Spinal Cord Cell Cultures	5-20 nM	Increased multichannel bursting activity.	[7]
Coordinated Neuronal Bursting	Murine Spinal Cord Cell Cultures	>5 μ M	Generation of regular, coordinated bursting.	[7]
Touch-Evoked Allodynia	Rat (intrathecal)	3 μ g	Produced touch-evoked agitation (a sign of allodynia).	[8]
Blockade of Inhibitory Postsynaptic Potentials (IPSPs)	Cat Spinal Motoneurons	Not specified in abstract	Reduction in the amplitude of IPSPs.	[9]
Increased A β -fiber Evoked Responses	Rat Trigeminal Neurons	0.2-0.8 mg/kg (i.v.)	Dose-dependent increase in A β -fiber-evoked neuronal activity.	[10]
Blockade of Late Collateral Inhibition	Goldfish Mauthner Cell	Not specified in abstract	Complete block of late collateral inhibition.	[2]

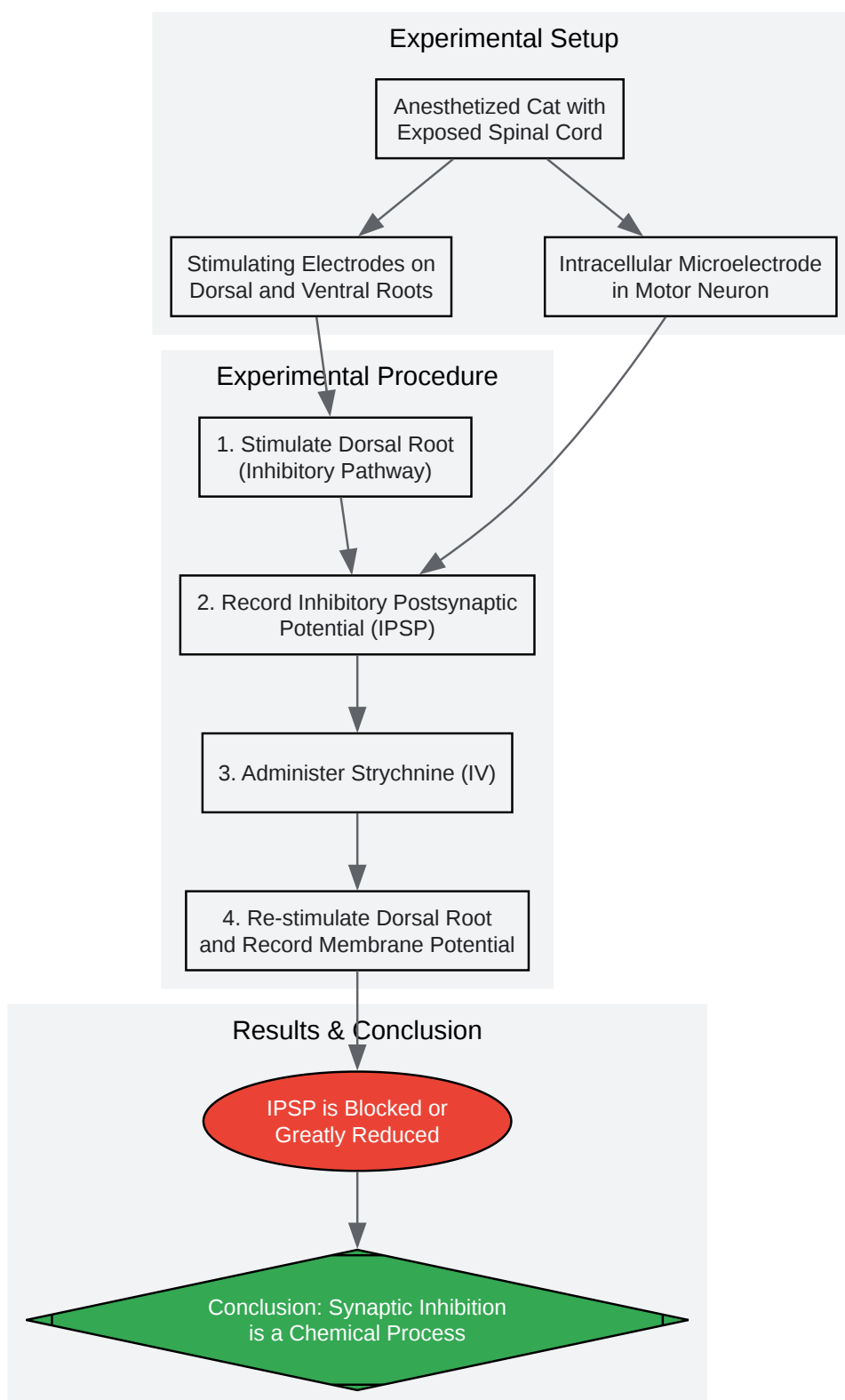
Visualizing the Impact of Strychnine

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental concepts discussed in this guide.



[Click to download full resolution via product page](#)

Mechanism of **Strychnine** Action at a Glycinergic Synapse.



[Click to download full resolution via product page](#)

Workflow of the Eccles et al. experiment on the cat spinal cord.

Conclusion

The historical neurophysiology experiments utilizing **strychnine** represent a pivotal chapter in our understanding of the nervous system. By providing a tool to selectively silence inhibitory pathways, **strychnine** enabled researchers to unequivocally demonstrate the chemical nature of synaptic transmission and to begin to map the intricate circuits that govern motor control. While its clinical use is now obsolete due to its high toxicity, the legacy of **strychnine** in the laboratory is undeniable. The foundational knowledge gained from these early experiments continues to inform modern neuroscience research and the development of novel therapeutics for neurological disorders. This guide serves as a testament to the ingenuity of early neurophysiologists and the unexpected ways in which a potent toxin can illuminate the fundamental principles of biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The membrane effects, and sensitivity to strychnine, of neural inhibition of the Mauthner cell, and its inhibition by glycine and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. John Eccles (1903-97) and the experiment that proved chemical synaptic transmission in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacological study of Renshaw cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on convulsants in the isolated frog spinal cord. I. Antagonism of amino acid responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on convulsants in the isolated frog spinal cord. II. Effects on root potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strychnine analysis with neuronal networks in vitro: extracellular array recording of network responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of spinal amino acid release and touch-evoked allodynia produced by spinal glycine or GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An analysis of the action of strychnine on the recurrent IPSP and amino acid induced inhibitions in the cat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [The Pivotal Role of Strychnine in Unraveling Neuronal Communication: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123637#the-role-of-strychnine-in-historical-neurophysiology-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com